Fulvestrant 17-beta-D-Glucuronide
Description
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(7R,8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H55F5O9S/c1-36-17-15-26-25-12-11-24(44)21-23(25)20-22(10-7-5-3-2-4-6-8-18-53(50)19-9-16-37(39,40)38(41,42)43)29(26)27(36)13-14-28(36)51-35-32(47)30(45)31(46)33(52-35)34(48)49/h11-12,21-22,26-33,35,44-47H,2-10,13-20H2,1H3,(H,48,49)/t22-,26-,27+,28+,29-,30+,31+,32-,33+,35-,36+,53?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEHXEHXMWPSKO-HMGPPUQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)C(CC5=C3C=CC(=C5)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)[C@@H](CC5=C3C=CC(=C5)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H55F5O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573528 | |
| Record name | Fulvestrant 17-beta-D-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
782.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261506-28-9 | |
| Record name | β-D-Glucopyranosiduronic acid, (7α,17β)-3-hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-trien-17-yl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261506-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fulvestrant 17-beta-D-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261506289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fulvestrant 17-beta-D-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FULVESTRANT 17-.BETA.-D-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9J6E34HZC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Enzymology and Biotransformation Pathways of Fulvestrant Glucuronidation
Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoenzymes
The glucuronidation of fulvestrant (B1683766) is not a random event but is orchestrated by a select group of UGT isoenzymes. These enzymes, primarily belonging to the UGT1A family, exhibit varying affinities and catalytic efficiencies towards fulvestrant, highlighting the specificity of this metabolic pathway. nih.govresearchgate.net
Kinetic Analysis and Catalytic Efficiencies of Specific UGTs for Fulvestrant
Kinetic analyses have provided a deeper understanding of the catalytic efficiencies of these UGT isoenzymes towards fulvestrant. researchgate.net Studies using microsomes from HEK293 cells expressing individual UGTs have revealed distinct kinetic profiles. researchgate.net UGT1A4 demonstrates the highest affinity for fulvestrant, with a significantly low Michaelis-Menten constant (Km) value of 0.51 µM. researchgate.net In comparison, UGT1A1 and UGT1A3 exhibit lower affinities with Km values of 1.9 µM and 5.6 µM, respectively. researchgate.net
Interactive Table: Kinetic Parameters of UGT Isoenzymes for Fulvestrant Glucuronidation
| UGT Isoenzyme | Km (µM) | Relative Vmax | Catalytic Efficiency (Vmax/Km) |
| UGT1A1 | 1.9 | Low | Low |
| UGT1A3 | 5.6 | High | High |
| UGT1A4 | 0.51 | High | High |
| UGT1A8 | - | Low | Low |
Data sourced from kinetic analyses of recombinant UGT enzymes. researchgate.net
Regioselectivity of Glucuronidation on the Fulvestrant Molecule
The fulvestrant molecule possesses two potential sites for glucuronidation: the phenolic 3-hydroxyl group and the alcoholic 17β-hydroxyl group. nih.govresearchgate.net The UGT enzymes exhibit a remarkable degree of regioselectivity, preferentially targeting one site over the other.
Formation of Fulvestrant-3-Glucuronide as a Predominant Metabolite
The primary product of fulvestrant glucuronidation is Fulvestrant-3-Glucuronide. nih.gov The four key UGT1A enzymes involved—UGT1A1, UGT1A3, UGT1A4, and UGT1A8—all catalyze the conjugation of glucuronic acid at the 3-position of the fulvestrant molecule. nih.gov This pronounced preference for the 3-hydroxyl group underscores the regioselectivity of these enzymes.
Influence of Molecular Structure on UGT Enzyme Specificity
The structural characteristics of fulvestrant, particularly the presence of a long aliphatic chain at the 7α-position, significantly influence the specificity of the UGT enzymes. nih.gov This modification to the basic estradiol (B170435) structure alters the way the molecule interacts with the active sites of the UGT enzymes. nih.gov For instance, while UGT1A3 and UGT2B7 are capable of conjugating estradiol at the 17-hydroxy position, only UGT1A8 can perform this reaction on fulvestrant. nih.gov This suggests that the bulky side chain of fulvestrant restricts access to the 17β-hydroxyl group for most UGTs, thereby favoring glucuronidation at the more accessible 3-hydroxyl position. nih.govnih.gov This observation highlights that the fundamental estradiol scaffold is a key determinant for glucuronidation by this group of enzymes, but substitutions on this structure can dramatically alter the substrate specificity and regioselectivity of the UGTs. nih.gov
Comparative Analysis of Fulvestrant Glucuronidation with Estradiol Glucuronide Formation
The glucuronidation of fulvestrant and the endogenous estrogen, estradiol, reveals notable differences in enzyme specificity and kinetics, despite fulvestrant being an analogue of estradiol. nih.govresearchgate.net
Estradiol is conjugated by a broader range of UGT enzymes, including UGT1A1, UGT1A3, UGT1A8, UGT1A10, and UGT2B7. nih.gov In contrast, fulvestrant is metabolized by a more select group of UGT1A enzymes: UGT1A1, UGT1A3, UGT1A4, and UGT1A8. nih.gov A key distinction is the involvement of UGT1A4 in fulvestrant metabolism, an enzyme that does not conjugate estradiol. researchgate.net Furthermore, UGT2B7, a significant enzyme in estradiol metabolism, does not participate in the glucuronidation of fulvestrant. nih.gov
The site of glucuronidation also differs significantly between the two compounds. For fulvestrant, four different UGT enzymes can conjugate at the 3-position, but only UGT1A8 can form the 17-glucuronide. nih.gov For estradiol, glucuronidation at the 17-hydroxy position is carried out by UGT1A3 and UGT2B7. nih.gov Estradiol-3-glucuronidation is catalyzed specifically by UGT1A1 in the liver and demonstrates atypical homotropic activation kinetics, meaning the substrate itself activates the enzyme. nih.govoup.compsu.edu In contrast, estradiol-17-glucuronidation follows standard Michaelis-Menten kinetics. nih.govpsu.edu
The addition of the long aliphatic chain to the estradiol structure in fulvestrant modifies the specificity of the UGT enzymes. nih.gov This structural difference leads to variations in enzyme affinity and catalytic efficiency, as detailed in the kinetic parameters below.
Research Findings on Kinetic Parameters
Kinetic studies using human recombinant UGT enzymes have quantified the differences in the glucuronidation of fulvestrant and estradiol. UGT1A3 and UGT1A4 are the most efficient enzymes for fulvestrant glucuronidation, while UGT1A1 and UGT1A8 are considered poor conjugators of this molecule. researchgate.net Notably, UGT1A3 displays a six-fold lower affinity for estradiol compared to fulvestrant at the 3-hydroxy position. researchgate.net UGT1A4's high affinity and specificity for fulvestrant, coupled with its inability to conjugate estradiol, highlights a significant divergence in the metabolic pathways of these two structurally related compounds. researchgate.net
Interactive Data Table: Kinetic Parameters for Fulvestrant and Estradiol Glucuronidation by UGT1A Isoenzymes
| Compound | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) | Catalytic Efficiency (µl/min/mg protein) |
| Fulvestrant-3G | UGT1A1 | 1.9 | Value not reported | Value not reported |
| UGT1A3 | 5.6 | Value not reported | Value not reported | |
| UGT1A4 | 0.51 | Value not reported | 39.06 | |
| Fulvestrant-17G | UGT1A8 | Value not reported | Value not reported | Value not reported |
| Estradiol-3G | UGT1A1 | 22 | Value not reported | 0.125 |
| UGT1A3 | Value not reported | Value not reported | Value not reported | |
| UGT1A8 | Value not reported | Value not reported | Value not reported | |
| Estradiol-17G | UGT1A3 | Value not reported | Value not reported | Value not reported |
| UGT2B7 | 7 | Value not reported | Value not reported |
Data sourced from a study analyzing kinetic parameters. researchgate.netnih.govpsu.edu Note that not all values were reported in the source material.
Pharmacokinetics and Disposition of Fulvestrant 17 Beta D Glucuronide
Systemic Exposure and Circulating Levels of the Glucuronide Metabolite
Following administration, fulvestrant (B1683766) is metabolized to various compounds, including glucuronide conjugates. nih.gov While the parent drug, fulvestrant, is the primary circulating component initially, its levels decrease over time as it is metabolized. nih.gov Studies have shown that after intravenous administration of radiolabeled fulvestrant, the parent drug accounted for approximately 80% of the total plasma radioactivity at the end of a 1-hour infusion, which then declined to about 30% after 2 hours, indicating rapid metabolism. nih.gov
Glucuronidation of fulvestrant can occur at both the 3-hydroxyl and 17-hydroxyl positions of the steroid nucleus. nih.gov However, the formation of Fulvestrant 3-glucuronide is generally considered the predominant pathway, with Fulvestrant 17-beta-D-Glucuronide being formed to a much lesser extent, estimated at around 5-10% of the total glucuronidated metabolites. nih.gov
The systemic exposure to this compound is influenced by the site of its formation. The enzymes responsible for fulvestrant glucuronidation, particularly UGT1A3 and UGT1A4, are highly expressed in the gastrointestinal tract and the liver. nih.gov This suggests that fulvestrant can be inactivated through glucuronidation in both the intestine and the liver, which may impact the circulating levels of its glucuronide metabolites. nih.gov Despite its formation, studies have indicated that sulfate (B86663) and glucuronide conjugates of fulvestrant are not typically detected in plasma, suggesting rapid clearance from circulation. nih.gov
Excretion Pathways of Conjugated Metabolites: Biliary and Renal Elimination
The primary route of elimination for fulvestrant and its metabolites is through the feces, which is indicative of significant biliary excretion. nih.gov Animal studies in rats and dogs have demonstrated that after administration of radiolabeled fulvestrant, the majority of the dose is excreted in the feces, with very little eliminated through the kidneys. nih.gov In humans, approximately 90% of the dose is excreted via the feces, with less than 1% found in the urine. nih.gov
Conjugated metabolites, including glucuronides and sulfates, follow this primary excretion pathway. The high molecular weight and polarity of these conjugates facilitate their transport into bile. nih.gov While this compound is a minor metabolite, its elimination is also expected to occur predominantly through biliary excretion. nih.gov The detection of Fulvestrant 3-glucuronide as the main metabolite in urine suggests that while biliary excretion is the primary route for conjugated metabolites, a small fraction may undergo renal elimination. nih.gov The absence of detectable sulfate conjugates of fulvestrant in urine further supports the notion that biliary clearance is the main disposition pathway for these phase II metabolites. nih.gov
| Excretion Route | Percentage of Dose | Key Metabolites Excreted | Supporting Evidence |
|---|---|---|---|
| Fecal (Biliary) | ~90% in humans | Parent drug, ketone, sulfate, and glucuronide metabolites | Human and animal studies show feces as the major route of excretion. nih.gov |
| Renal (Urine) | <1% in humans | Primarily Fulvestrant 3-glucuronide | Low levels of radioactivity detected in urine. nih.govnih.gov |
Potential for Enterohepatic Recirculation and Deconjugation
Enterohepatic circulation is a process where compounds excreted in the bile are reabsorbed in the intestine and returned to the liver. nih.govwikipedia.org This process often involves the deconjugation of metabolites by intestinal bacteria. nih.govyoutube.com For a drug or metabolite to undergo enterohepatic recirculation, it must be excreted into the bile, and the deconjugated form must be reabsorbable from the intestine. nih.gov
Given that this compound is excreted into the bile, there is a potential for it to undergo enterohepatic recirculation. nih.gov Intestinal bacteria possess enzymes, such as β-glucuronidases, that can cleave the glucuronic acid moiety from the parent compound. youtube.com If this compound is deconjugated back to fulvestrant in the gut, the parent drug could be reabsorbed, potentially prolonging its half-life and systemic exposure. nih.govyoutube.com This recycling mechanism can lead to multiple peaks in the plasma concentration-time profile of a drug. nih.gov
Role of Efflux Transporters (e.g., Multidrug Resistance-Associated Proteins - MRPs) in Glucuronide Disposition
The disposition of glucuronide conjugates is highly dependent on efflux transporters, which are proteins that actively pump substances out of cells. nih.govnih.gov Multidrug Resistance-Associated Proteins (MRPs) are a key family of efflux transporters involved in the transport of glucuronidated metabolites. nih.govnih.gov
Specifically, MRP2 (ABCC2) is located on the apical membrane of hepatocytes and enterocytes and plays a crucial role in the biliary excretion of glucuronide conjugates from the liver and their efflux into the intestinal lumen. nih.gov MRP3 (ABCC3) and MRP4 (ABCC4), on the other hand, are primarily found on the basolateral membrane of hepatocytes and enterocytes, mediating the efflux of conjugates into the bloodstream. nih.gov
Biological and Pharmacological Activity of Fulvestrant 17 Beta D Glucuronide
Estrogen Receptor (ER) Binding Affinity and Modulatory Effects of the Metabolite
Fulvestrant (B1683766) exerts its therapeutic effect by competitively binding to the estrogen receptor with high affinity, approximately 89% that of estradiol (B170435), which is significantly greater than the affinity of tamoxifen (B1202) for the ER. nih.gov This binding leads to the downregulation and degradation of the ER. nih.govdrugbank.com The primary routes of fulvestrant metabolism involve conversion to ketone, sulfate (B86663), sulfone, and glucuronide metabolites. nih.gov
Glucuronidation is a major pathway for the elimination of natural estrogens and fulvestrant. nih.gov Specifically, the formation of Fulvestrant 17-beta-D-Glucuronide is a less predominant metabolic pathway compared to glucuronidation at the 3-hydroxyl position. Studies have shown that while several UGT enzymes can glucuronidate fulvestrant at the 3-position, only UGT1A8 also produces the 17-glucuronide metabolite. nih.gov It is estimated that only 5-10% of fulvestrant glucuronidation occurs at the 17-position. nih.gov
The addition of the glucuronide moiety at the 17-beta position is generally considered an inactivation step. This is because the bulky and hydrophilic glucuronide group is expected to significantly hinder the molecule's ability to bind to the hydrophobic ligand-binding pocket of the estrogen receptor. While direct binding affinity data for pure this compound is not extensively reported in the public domain, the process of glucuronidation is a well-established mechanism for inactivating and facilitating the excretion of steroid hormones and their synthetic analogs. nih.govnih.gov
Comparative Antiestrogenic Activity with Parent Fulvestrant in Cellular and Preclinical Models
The parent compound, fulvestrant, demonstrates potent antiestrogenic activity in both cellular and preclinical models. It effectively inhibits the proliferation of estrogen-sensitive breast cancer cells and shows robust antitumor activity in xenograft models. nih.govd-nb.info Fulvestrant acts as a pure antiestrogen, devoid of the partial agonist effects seen with selective estrogen receptor modulators (SERMs) like tamoxifen. nih.govnih.gov
Given that glucuronidation is a primary mechanism for drug inactivation, it is highly probable that this compound possesses significantly diminished or no antiestrogenic activity compared to fulvestrant. The structural alteration at the 17-position, a critical site for interaction with the ER, would likely abrogate its ability to antagonize the receptor effectively.
In preclinical studies, the focus has been on the efficacy of the parent drug, fulvestrant. While the formation of glucuronide metabolites is acknowledged as part of its pharmacokinetic profile, these metabolites are generally considered inactive byproducts destined for elimination. nih.govnih.gov
Impact on Estrogen Receptor Downregulation and Degradation Pathways
A hallmark of fulvestrant's mechanism of action is its ability to induce the degradation of the estrogen receptor. nih.govnih.govnih.gov Upon binding, fulvestrant causes a conformational change in the ER, leading to an unstable receptor complex that is targeted for proteasomal degradation. nih.govnih.gov This results in a significant reduction in cellular ER levels, thereby blocking estrogen-mediated signaling. nih.gov
The capacity of this compound to induce ER downregulation is expected to be negligible. The structural modification at the 17-position, which is crucial for high-affinity binding and subsequent receptor destabilization, would likely render the metabolite incapable of effectively interacting with the ER to trigger the degradation cascade. Therefore, it is anticipated that this compound does not contribute to the ER-downregulating effects of the parent compound.
Contribution to Overall Therapeutic Efficacy or Inactivation of Fulvestrant
The formation of this compound is considered a metabolic inactivation pathway for fulvestrant. nih.govnih.gov Glucuronidation increases the water solubility of the compound, facilitating its excretion from the body. Consequently, the conversion of fulvestrant to its glucuronide metabolite reduces the concentration of the active parent drug available to bind to estrogen receptors in tumor cells.
Influence on Downstream Cellular Signaling Cascades (e.g., ERα, c-Myb)
Fulvestrant's interaction with the estrogen receptor has profound effects on downstream cellular signaling. By binding to ERα, fulvestrant blocks the transcriptional activity mediated by the receptor, thereby inhibiting the expression of estrogen-responsive genes. nih.gov Furthermore, studies have shown that fulvestrant can upregulate the expression of UDP glucuronosyltransferase 1A4 (UGT1A4) and multidrug resistance-associated proteins (MRPs) through pathways involving ERα and the transcription factor c-Myb. nih.govnih.gov This suggests a complex feedback mechanism where fulvestrant can influence its own metabolism and disposition. nih.govnih.gov
Due to its likely inability to bind to the estrogen receptor, this compound is not expected to have a direct influence on these downstream cellular signaling cascades. The modulatory effects on ERα and c-Myb-regulated pathways are attributed to the pharmacologically active parent compound, fulvestrant. The glucuronidated metabolite is considered biologically inert in this context.
Data Tables
Table 1: Comparative Properties of Fulvestrant and this compound
| Property | Fulvestrant | This compound |
| ER Binding Affinity | High (89% of estradiol) nih.gov | Presumed to be very low/negligible |
| Antiestrogenic Activity | Potent pure antagonist nih.govnih.gov | Presumed to be inactive |
| ER Downregulation | Induces ER degradation nih.govnih.govnih.gov | Not expected to induce ER degradation |
| Therapeutic Contribution | Active therapeutic agent | Inactive metabolite, contributes to clearance nih.govnih.gov |
Regulation of Glucuronidation and Inter Individual Variability
Transcriptional Regulation of UGT Gene Expression by Fulvestrant (B1683766)
Fulvestrant has been shown to upregulate the expression of UDP-glucuronosyltransferase 1A4 (UGT1A4), a key enzyme in its metabolism. nih.govpharmgkb.org Studies conducted in human liver (HepG2) and breast cancer (MCF7) cell lines have demonstrated that fulvestrant can induce UGT1A4 expression in a time- and concentration-dependent manner. nih.govcore.ac.uk This upregulation is significant, with observed increases of over 2.5-fold in MCF7 cells and over 3.5-fold in HepG2 cells. nih.govpharmgkb.org
The mechanism behind this upregulation appears to be mediated through the estrogen receptor alpha (ERα) pathway. nih.gov When ERα is silenced using siRNA, the fulvestrant-induced upregulation of UGT1A4 is abolished. nih.govcore.ac.uk Further investigation has implicated the transcription factor c-Myb in this regulatory process. nih.govpharmgkb.org It is suggested that the UGT1A4-inducing activity of fulvestrant is mediated by both ERα and c-Myb. nih.gov
Interestingly, fulvestrant also appears to coordinately induce the expression of multidrug resistance-associated proteins (MRPs), specifically MRP1, MRP2, and MRP3. nih.gov This suggests a potential interplay between metabolic enzymes and transporter proteins in the disposition of fulvestrant and other co-administered drugs. nih.gov The upregulation of UGT1A4 by fulvestrant has been shown to correlate with increased glucuronidation of anastrozole (B1683761), another breast cancer drug that is a substrate for UGT1A4, highlighting the potential for drug-drug interactions. nih.gov
Genetic Polymorphisms (Single Nucleotide Polymorphisms - SNPs) in UGT Genes Affecting Fulvestrant Glucuronidation
Functional Significance of UGT1A4 Polymorphisms
UGT1A4 is a major enzyme responsible for the glucuronidation of fulvestrant, displaying the highest affinity for the drug. nih.govresearchgate.net Genetic variants in the promoter region of the UGT1A4 gene have been shown to impact its basal activity and response to inducers like fulvestrant. nih.gov Specifically, the promoter SNPs -163A, -217G, and -219T have been found to reduce the basal activity of UGT1A4 by 40-60%. nih.govpharmgkb.org In silico analysis suggests that these variations may affect the binding capacity of the transcription factor c-Myb. nih.govpharmgkb.org Silencing c-Myb has been shown to abolish the upregulation of UGT1A4 by fulvestrant in cells with the common genotype, further supporting the role of these polymorphisms in altering fulvestrant metabolism. nih.govpharmgkb.org
While some studies have linked UGT1A4 polymorphisms to altered N-glucuronidation of other drugs like tamoxifen (B1202), the direct clinical impact on fulvestrant efficacy is still an area of active research. nih.gov
Impact of Other UGT Polymorphisms (e.g., UGT1A1, UGT1A3, UGT1A8) on Fulvestrant Metabolism
Besides UGT1A4, other UGT isoforms also contribute to the metabolism of fulvestrant. UGT1A3 and UGT1A4 exhibit the highest catalytic efficiency for fulvestrant glucuronidation. nih.govresearchgate.net UGT1A1 and UGT1A8 are also involved, although they are considered poorer conjugators of fulvestrant compared to UGT1A3 and UGT1A4. nih.govresearchgate.net
The formation of fulvestrant-17-glucuronide is exclusively catalyzed by UGT1A8, while the other three enzymes (UGT1A1, UGT1A3, and UGT1A4) produce the 3-glucuronide metabolite. nih.gov However, fulvestrant-17-glucuronide represents only a minor portion (5-10%) of the total fulvestrant glucuronidation. researchgate.netoncotarget.com
Polymorphisms in these other UGT genes can also influence fulvestrant metabolism. For instance, the UGT1A128 allele, characterized by an extra TA repeat in the promoter region, is associated with reduced UGT1A1 expression and activity. nih.gov While the direct impact of this specific polymorphism on fulvestrant outcomes has not been extensively studied, its known effects on the metabolism of other drugs suggest a potential for influencing fulvestrant disposition. nih.govnih.govnih.gov Similarly, polymorphisms in UGT1A3 and UGT1A8 could theoretically alter the glucuronidation of fulvestrant, contributing to inter-individual variability. nih.govnih.gov
Pharmacogenomic Implications of Genetic Variability on Fulvestrant Disposition and Therapeutic Outcomes
The genetic variability in UGT enzymes has significant pharmacogenomic implications for fulvestrant therapy. nih.govaacrjournals.org Understanding an individual's genetic makeup concerning these enzymes could help predict their metabolic capacity for fulvestrant, potentially allowing for personalized treatment strategies. nih.gov
Individuals with genetic variants leading to reduced UGT activity may experience higher systemic exposure to fulvestrant, which could potentially enhance its therapeutic effect but also increase the risk of adverse events. Conversely, those with variants leading to increased UGT activity might have lower drug levels, potentially leading to reduced efficacy. nih.govnih.gov
The interplay between fulvestrant's induction of UGT1A4 expression and the presence of functional SNPs in the UGT1A4 gene promoter adds another layer of complexity. nih.gov Patients with certain genotypes might have a blunted response to fulvestrant's inductive effects, further contributing to variable drug disposition. nih.gov
The clinical application of pharmacogenomics in fulvestrant therapy requires more detailed information on the functional effects of these genetic variants on drug metabolizing enzymes and transporters. nih.gov Future research focusing on the integration of multiple drug pathways will be crucial for a more comprehensive analysis of the genetic factors influencing fulvestrant's efficacy and toxicity. aacrjournals.org
Table of UGT Enzymes and their Role in Fulvestrant Glucuronidation
| UGT Isoform | Role in Fulvestrant Glucuronidation | Key Polymorphisms and their Functional Significance |
| UGT1A4 | Major enzyme with the highest affinity for fulvestrant; high catalytic efficiency. nih.govresearchgate.net | Promoter SNPs (-163A, -217G, -219T) reduce basal activity by 40-60%, potentially by affecting c-Myb binding. nih.govpharmgkb.org |
| UGT1A3 | High catalytic efficiency for fulvestrant glucuronidation. nih.govresearchgate.net | Polymorphisms may alter metabolic capacity, contributing to inter-individual variability. nih.gov |
| UGT1A1 | Minor role in fulvestrant glucuronidation; considered a poor conjugator. nih.govresearchgate.net | UGT1A128 allele is associated with reduced enzyme expression and activity. nih.gov |
| UGT1A8 | Exclusively forms fulvestrant-17-glucuronide; considered a poor conjugator for overall fulvestrant metabolism. nih.govresearchgate.net | Polymorphisms could potentially impact the formation of the 17-glucuronide metabolite. nih.govnih.gov |
Drug Drug Interactions Involving Fulvestrant Glucuronidation Pathways
Interactions with Concomitantly Administered Endocrine Therapies (e.g., Anastrozole)
The co-administration of fulvestrant (B1683766) with other endocrine therapies, such as the aromatase inhibitor anastrozole (B1683761), has been studied in clinical settings. A significant pharmacokinetic drug interaction has been observed where the addition of fulvestrant to anastrozole treatment leads to a decrease in the trough concentrations of anastrozole. nih.gov
| Interaction Summary: Fulvestrant and Anastrozole | |
| Interacting Drugs | Fulvestrant and Anastrozole |
| Observed Effect | Addition of fulvestrant to anastrozole therapy significantly decreased trough anastrozole concentrations. nih.gov |
| Postulated Mechanism | Fulvestrant induces the expression of UDP-glucuronosyltransferase 1A4 (UGT1A4), a phase II enzyme that metabolizes anastrozole. This leads to increased glucuronidation and clearance of anastrozole. nih.govnih.gov |
| Clinical Context | Observed in a pharmacokinetic substudy of the SWOG S0226 clinical trial for HR+ metastatic breast cancer. nih.gov |
Effects of Cytochrome P450 (CYP) Inducers and Inhibitors on Fulvestrant Glucuronidation
Clinical and in vitro studies support this finding:
CYP3A4 Inhibitors: Co-administration with potent CYP3A4 inhibitors like ketoconazole (B1673606) did not result in clinically relevant alterations to fulvestrant's pharmacokinetics. pharmgkb.org
CYP3A4 Inducers: Co-administration with CYP3A4 inducers such as rifampin also did not significantly change fulvestrant's pharmacokinetics. pharmgkb.org
These findings suggest that the glucuronidation pathway for fulvestrant is a major contributor to its clearance and is not substantially impacted by drugs that modulate CYP3A4 activity. Therefore, dosage adjustments for fulvestrant are generally not recommended when it is used with agents that inhibit or induce this specific cytochrome P450 enzyme. nih.govpharmgkb.org
| Fulvestrant Interactions with CYP Modulators | |
| CYP Enzyme of Interest | Cytochrome P450 3A4 (CYP3A4) nih.govoncologynewscentral.com |
| Effect of CYP3A4 Inhibitors (e.g., Ketoconazole) | No clinically significant impact on fulvestrant pharmacokinetics. pharmgkb.org |
| Effect of CYP3A4 Inducers (e.g., Rifampin) | No clinically significant impact on fulvestrant pharmacokinetics. pharmgkb.org |
| Conclusion | Fulvestrant clearance is not primarily dependent on the CYP3A4 pathway, and its glucuronidation pathway appears to function independently of major CYP3A4 modulators. nih.govpharmgkb.org |
Co-regulation of UGTs and Drug Transporters (MRPs) and their Impact on Drug Disposition
A coordinated relationship exists between phase II metabolizing enzymes like UGTs and ATP-dependent drug transporters, such as the Multidrug Resistance-Associated Proteins (MRPs). nih.govelsevier.es UGTs convert compounds into more water-soluble glucuronides, and MRPs, which are often located on the apical membrane of cells in the liver and intestines, act as efflux pumps to eliminate these conjugated metabolites from the body. nih.govuky.edu
Research has shown that fulvestrant itself can induce this coordinated system. In both breast cancer (MCF7) and liver cancer (HepG2) cell lines, treatment with fulvestrant led to the upregulation of both UGT1A4 and several MRP transporters. nih.gov This suggests that fulvestrant can enhance its own metabolic clearance pathway and potentially that of other co-administered drugs that are substrates for these enzymes and transporters. nih.gov This coordinated induction of metabolizing enzymes and export pumps represents a key mechanism in drug disposition and detoxification. nih.govelsevier.es
| Fulvestrant-Induced Upregulation of UGT1A4 and MRPs | | | :--- | :--- | :--- | | Gene | Cell Line | Observed Upregulation | | UGT1A4 | MCF7 | >2.5-fold nih.gov | | | HepG2 | >3.5-fold nih.gov | | MRP1 | MCF7 | 4-fold nih.gov | | MRP2 | MCF7 | 1.5-fold nih.gov | | | HepG2 | 3.5-fold nih.gov | | MRP3 | MCF7 | 5.5-fold nih.gov | | | HepG2 | 4.5-fold nih.gov |
Advanced Analytical Methodologies for Fulvestrant 17 Beta D Glucuronide Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Identification and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the bioanalysis of Fulvestrant (B1683766) and its metabolites due to its high sensitivity and specificity. orientjchem.orgnih.gov This technique is essential for identifying and quantifying trace amounts of metabolites like Fulvestrant 17-beta-D-Glucuronide in biological samples such as plasma. orientjchem.orgnih.govresearchgate.net
Several LC-MS/MS methods have been developed and validated for the determination of Fulvestrant in various biological matrices. nih.govsci-hub.se These methods often employ a reversed-phase chromatography column, such as a C18 column, for separation. sci-hub.seresearchgate.net The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution, sometimes containing additives like ammonium (B1175870) acetate (B1210297) or acetic acid to improve ionization. orientjchem.orgsci-hub.se
Mass spectrometric detection is commonly performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. orientjchem.orgsci-hub.se For Fulvestrant, negative ion mode is often preferred as it yields a higher response. sci-hub.se The specific transitions monitored for Fulvestrant are typically m/z 605.5→427.5. nih.govsci-hub.se The use of a deuterated internal standard, such as Fulvestrant-d3, is common to ensure accuracy and precision. orientjchem.orgsci-hub.se
The lower limit of quantification (LLOQ) for Fulvestrant in plasma using LC-MS/MS can reach as low as 0.05 ng/mL, demonstrating the high sensitivity of the method. nih.govsci-hub.se Validation of these methods according to regulatory guidelines ensures their reliability for pharmacokinetic studies. nih.gov Sample preparation is a critical step, with liquid-liquid extraction (LLE) and supported-liquid extraction (SLE) being common techniques to extract the analytes from the plasma matrix. orientjchem.orgsci-hub.se
A study developing an LC-MS/MS method for six breast cancer drugs, including Fulvestrant, utilized a Kinetex biphenyl (B1667301) column and a mobile phase of 0.1% formic acid in water and acetonitrile. mdpi.com This method was validated with a linear range of 5–1000 ng/mL for Fulvestrant. mdpi.com
Interactive Data Table: LC-MS/MS Method Parameters for Fulvestrant Analysis
| Parameter | Value | Reference |
| Chromatography Column | Agilent SB-C18 (2.1 × 50 mm, 1.8 μm) | sci-hub.se |
| Mobile Phase | Acetonitrile and water (75:25, v/v) with 1mM ammonium acetate | sci-hub.se |
| Flow Rate | 0.4 mL/min | sci-hub.se |
| Ionization Mode | Negative Electrospray Ionization (ESI) | sci-hub.se |
| Mass Transition (Fulvestrant) | m/z 605.5→427.5 | nih.govsci-hub.se |
| Mass Transition (IS - Fulvestrant-d3) | m/z 608.5→430.5 | nih.govsci-hub.se |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | nih.govsci-hub.se |
| Linear Range | 0.05–100.0 ng/mL | nih.gov |
High-Performance Liquid Chromatography (HPLC) for Metabolite Profiling and Separation
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of Fulvestrant and its metabolites. nih.govekb.eg Various HPLC methods have been developed, often utilizing reversed-phase columns like C18. ekb.egresearchgate.net
One method employed a Zorbax XDB C18 column with a gradient elution of water, acetonitrile, and methanol (B129727) as the mobile phase, with detection at 225 nm. ekb.eg Another method used a C18 column with a mobile phase of 1% orthophosphoric acid and methanol (80:20, v/v) at a flow rate of 1.0 mL/min and UV detection at 243 nm. nih.gov The retention time for Fulvestrant in this method was approximately 5.3 minutes. researchgate.net
HPLC methods are validated for parameters such as linearity, precision, accuracy, and specificity. nih.gov For instance, a developed HPLC method demonstrated linearity in the concentration range of 0.5-20 µg/mL for Fulvestrant, with a limit of detection (LOD) of 0.152 µg/mL and a limit of quantification (LOQ) of 0.50 µg/mL. nih.gov These validated methods are suitable for routine quality control analysis of Fulvestrant in pharmaceutical formulations. nih.gov
A normal phase HPLC method has also been developed using a cyano column and a mobile phase of n-hexane and isopropyl alcohol, with detection at 220 nm. This method was able to separate the enantiomers of Fulvestrant.
Interactive Data Table: HPLC Method Parameters for Fulvestrant Analysis
| Parameter | Value | Reference |
| Stationary Phase | Zorbax XDB C18; 150 × 4.6 mm, 3.5 µm | ekb.eg |
| Mobile Phase | Gradient of Water, Acetonitrile, and Methanol | ekb.eg |
| Flow Rate | 2 mL/min | ekb.eg |
| Detection Wavelength | 225 nm | ekb.eg |
| Retention Time | 21 minutes | ekb.eg |
| Linearity Range | 80-120 µg/ml | ekb.eg |
| Accuracy (% Recovery) | 99.7-102% | ekb.eg |
Application of In Vitro Human Liver Preparations (Microsomes, Hepatocytes, Cytosols) for Metabolic Studies
In vitro human liver preparations, such as microsomes, hepatocytes, and cytosols, are invaluable tools for studying the metabolism of Fulvestrant, including the formation of this compound. nih.govnih.govnih.govspringernature.comresearchgate.net These systems allow for the investigation of metabolic pathways in a controlled environment, providing insights into the enzymes involved in the biotransformation of the drug. nih.govspringernature.comresearchgate.net
Human Liver Microsomes:
Human liver microsomes are a subcellular fraction rich in cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which are crucial for phase I and phase II metabolism, respectively. nih.govnih.gov Studies using human liver microsomes have shown that CYP3A4 is the primary P450 isoenzyme involved in the oxidation of Fulvestrant. nih.govdrugbank.comaccord-healthcare.com However, it is suggested that non-P450 routes are more dominant in vivo. accord-healthcare.com The metabolism of Fulvestrant in microsomes can be inhibited by ketoconazole (B1673606), a known CYP3A4 inhibitor, further confirming the role of this enzyme. nih.gov
Human Hepatocytes:
Hepatocytes, the main cell type in the liver, provide a more complete metabolic system as they contain both phase I and phase II enzymes in their natural cellular environment. nih.govbiorxiv.org In vitro studies with human hepatocytes have indicated that sulfate (B86663) conjugation is a more predominant metabolic pathway for Fulvestrant compared to CYP3A4-mediated oxidation. nih.gov This highlights the importance of using hepatocytes to get a more comprehensive picture of drug metabolism.
Human Liver Cytosols:
The cytosol fraction of liver cells contains soluble enzymes, including sulfotransferases (SULTs). nih.gov Research on Fulvestrant sulfation using human liver cytosols and recombinant SULTs has identified SULT1A1 and SULT1E1 as the key enzymes responsible for this conjugation reaction. nih.gov
Glucuronidation is another significant phase II metabolic pathway for Fulvestrant. nih.gov Studies have shown that Fulvestrant undergoes rapid glucuronidation, catalyzed by UGT1A1, -1A3, -1A4, and -1A8, with the primary site of glucuronidation being the 3-hydroxyl position. nih.govoncotarget.com The formation of Fulvestrant-17-glucuronide occurs to a much lesser extent, accounting for only 5-10% of the glucuronidated metabolites. nih.govoncotarget.com
Techniques for Characterization of Metabolite Activity and Stability
Metabolite Activity:
The biological activity of Fulvestrant metabolites has been assessed using in vitro assays. nih.govfda.gov Metabolites, including the 17-keto and sulfone derivatives, have been tested for estrogenic and antiestrogenic activity. nih.govfda.gov These studies have generally shown that the metabolites are either less active or have similar activity to Fulvestrant. drugbank.comaccord-healthcare.comfda.gov For instance, the 17-keto metabolite demonstrated antiestrogenic activity of the same order of magnitude as Fulvestrant, but it was 4.5-fold less potent. nih.govfda.gov The glucuronide and sulfate conjugates are generally considered to be inactive.
Metabolite Stability:
The stability of Fulvestrant and its metabolites is evaluated under various conditions to ensure the reliability of analytical measurements and to understand their persistence in biological systems. Stability-indicating HPLC methods are developed to separate the drug from its degradation products. nih.govnih.gov Forced degradation studies are performed under conditions of acid and alkali hydrolysis, and oxidation to assess the stability of the molecule. nih.govnih.gov
The stability of Fulvestrant in plasma samples is also assessed under different storage conditions, including room temperature, freeze-thaw cycles, and long-term storage at low temperatures, as part of the validation of bioanalytical methods. mdpi.comfda.gov For example, one study demonstrated the stability of Fulvestrant in plasma for at least 14 days at -18 °C and for three freeze-thaw cycles. mdpi.com
Interactive Data Table: Stability of Fulvestrant in Plasma
| Condition | Duration | Stability | Reference |
| Autosampler | 10 hours at 10 °C | Stable | mdpi.com |
| Room Temperature | 2 hours | Stable | mdpi.com |
| Freeze-Thaw Cycles | 3 cycles | Stable | mdpi.com |
| Long-Term Storage | 14 days at -18 °C | Stable | mdpi.com |
| Long-Term Storage | 417 days at -70 °C | Stable | fda.gov |
Preclinical and Translational Research on Fulvestrant 17 Beta D Glucuronide
In Vitro Studies in Human Cancer Cell Lines (e.g., MCF7, HepG2)
In vitro studies using human cancer cell lines have been instrumental in elucidating the cellular and molecular effects of fulvestrant (B1683766) and its glucuronidated metabolite. The human breast cancer cell line MCF-7 (ER-positive) and the human liver cancer cell line HepG2 are commonly used models in this research.
Studies have demonstrated that fulvestrant can upregulate the expression of UDP glucuronosyltransferase 1A4 (UGT1A4), a key enzyme in the glucuronidation process, in both MCF-7 and HepG2 cells. nih.gov This upregulation was found to be time- and concentration-dependent and was mediated by ERα. nih.gov Specifically, the expression of UGT1A4 increased by more than 2.5-fold in MCF-7 cells and over 3.5-fold in HepG2 cells following fulvestrant treatment. nih.gov This suggests that fulvestrant can influence its own metabolism by inducing the enzymes responsible for its conversion to the glucuronide form.
Furthermore, research has shown that fulvestrant inhibits the growth of ER-positive MCF-7 cells with a high potency, demonstrating its direct anti-proliferative effects. nih.gov The formation of Fulvestrant 17-beta-D-Glucuronide is a key step in the detoxification and elimination of the drug. wikipedia.org The glucuronidation process increases the water solubility of fulvestrant, facilitating its excretion from the body. wikipedia.org
Interactive Table: In Vitro Effects of Fulvestrant
| Cell Line | Key Finding | Fold Change/IC50 | Reference |
|---|---|---|---|
| MCF-7 | Upregulation of UGT1A4 expression by fulvestrant | >2.5-fold | nih.gov |
| HepG2 | Upregulation of UGT1A4 expression by fulvestrant | >3.5-fold | nih.gov |
| MCF-7 | Growth inhibition by fulvestrant | IC50 of 0.29 nM | medchemexpress.com |
| MCF-7 | Upregulation of MRP1 expression by fulvestrant | 4-fold | nih.gov |
| MCF-7 | Upregulation of MRP2 expression by fulvestrant | 1.5-fold | nih.gov |
| HepG2 | Upregulation of MRP2 expression by fulvestrant | 3.5-fold | nih.gov |
| MCF-7 | Upregulation of MRP3 expression by fulvestrant | 5.5-fold | nih.gov |
| HepG2 | Upregulation of MRP3 expression by fulvestrant | 4.5-fold | nih.gov |
Investigations in Animal Models (e.g., Rats, Dogs, Nude Mice) of Glucuronide Formation and Biological Effects
Animal models have provided valuable insights into the in vivo metabolism and effects of fulvestrant and its glucuronide metabolite. Studies in rats, dogs, and nude mice have been particularly informative.
The metabolism of fulvestrant has been found to be qualitatively similar in rats, dogs, and humans, with the primary route of elimination being through the feces. fda.gov In rats, fulvestrant is found in milk at concentrations significantly higher than in plasma. fda.gov
Nude mice bearing human breast cancer xenografts, such as MCF-7, have been extensively used to evaluate the anti-tumor efficacy of fulvestrant. fda.gov These studies have consistently demonstrated that fulvestrant effectively inhibits the growth of estrogen-sensitive tumors. medchemexpress.comfda.gov For instance, a single injection of fulvestrant can block the growth of MCF-7-derived xenografts for an extended period. fda.gov The formation of this compound is an integral part of the drug's metabolism and clearance in these models, although the direct biological effects of the glucuronide itself on tumor growth have not been as extensively characterized. Research has shown that even at clinically relevant doses that result in modest ER downregulation, fulvestrant exhibits significant antitumor activity in xenograft models. nih.govnih.gov This suggests that the antiestrogenic action of fulvestrant is a primary driver of its efficacy. nih.gov
Investigations in rats and dogs have contributed to understanding the pharmacokinetic profile of fulvestrant, including its absorption, distribution, metabolism, and excretion. The liver is a primary site of glucuronidation, and studies in these animals have helped to characterize the role of hepatic UGT enzymes in the formation of this compound. mdpi.com
Interactive Table: Findings in Animal Models
| Animal Model | Key Finding | Implication | Reference |
|---|---|---|---|
| Rats, Dogs | Qualitatively similar metabolism to humans, fecal elimination | Supports the relevance of these models for preclinical studies. | fda.gov |
| Rats | Fulvestrant is present in high concentrations in milk | Potential for exposure to offspring during lactation. | fda.gov |
| Nude Mice (MCF-7 xenografts) | Potent inhibition of estrogen-sensitive tumor growth | Demonstrates the in vivo efficacy of fulvestrant. | medchemexpress.comfda.gov |
| Nude Mice | Fulvestrant decreases ER+ breast cancer growth more effectively than tamoxifen (B1202) in the presence of estradiol (B170435) | Suggests superior efficacy in certain contexts. | aacrjournals.orgnih.gov |
| Nude Mice | Fulvestrant significantly inhibits macrophage and neutrophil infiltration in tumors | Highlights a novel mechanism of action involving the tumor microenvironment. | aacrjournals.orgnih.gov |
Potential Role of Glucuronidation in Mechanisms of Drug Resistance
The development of resistance to endocrine therapies, including fulvestrant, is a significant clinical challenge. While the primary mechanisms of resistance often involve alterations in the ER signaling pathway, there is emerging evidence that metabolic processes, such as glucuronidation, may also play a role. nih.govnih.govlu.se
The upregulation of UGT enzymes, induced by fulvestrant itself, could potentially contribute to acquired drug resistance. nih.gov By increasing the rate of its own metabolism and conversion to the less active or inactive glucuronide form, the effective intracellular concentration of fulvestrant could be reduced over time. This concept is supported by studies showing that prolonged exposure of cancer cells to certain drugs can lead to enhanced expression of UGT enzymes. nih.gov
Furthermore, fulvestrant has been shown to upregulate the expression of multidrug resistance-associated proteins (MRPs), such as MRP1, MRP2, and MRP3, in breast cancer and liver cell lines. nih.gov These proteins are efflux pumps that can actively transport drugs and their metabolites, including glucuronides, out of the cell. The coordinated upregulation of both UGTs and MRPs could create a more efficient pathway for the inactivation and removal of fulvestrant, thereby contributing to a resistant phenotype. nih.gov
It is important to note that resistance to fulvestrant is a complex process involving multiple mechanisms. nih.govlu.se These can include genomic alterations in the ER gene (ESR1), adaptations in cell cycle regulation, and changes in the tumor microenvironment. nih.govnih.govascopost.com The role of glucuronidation is likely one piece of this intricate puzzle.
Translational Relevance of Glucuronide Research to Clinical Outcomes
Understanding the preclinical and translational aspects of this compound has significant implications for clinical practice. The research into its formation and the factors that regulate this process can help in predicting inter-individual variability in drug response and the potential for drug-drug interactions.
The finding that fulvestrant induces its own metabolism through the upregulation of UGT1A4 highlights a potential mechanism that could influence long-term treatment efficacy. nih.gov Genetic variations in UGT genes are known to affect the glucuronidation of various drugs, and similar variability could exist for fulvestrant, potentially impacting patient outcomes. nih.gov
Moreover, the link between glucuronidation, MRP expression, and potential drug resistance suggests that targeting these pathways could be a strategy to overcome or delay the development of resistance to fulvestrant. nih.gov Further clinical investigation is needed to determine whether monitoring levels of fulvestrant and its glucuronide metabolite, or assessing the expression of UGTs and MRPs in patient tumors, could serve as biomarkers to guide treatment decisions.
Ultimately, the preclinical research on this compound provides a foundation for optimizing the use of fulvestrant in the clinic. By elucidating the metabolic pathways and potential resistance mechanisms, researchers and clinicians can work towards developing more effective therapeutic strategies for patients with ER-positive breast cancer.
Q & A
Basic Research Questions
Q. How is Fulvestrant 17-beta-D-Glucuronide synthesized, and how can researchers confirm the glucuronidation site?
- Methodological Answer : Synthesis typically involves enzymatic glucuronidation using UDP-glucuronosyltransferase (UGT) isoforms in liver microsomes or recombinant systems. To confirm the 17-beta-D-glucuronidation site, researchers employ LC-MS/MS for fragmentation analysis (e.g., characteristic ions at m/z 527.20 and 509.19 ). Beta-glucuronidase hydrolysis can further validate the position by releasing fulvestrant, monitored via reverse-phase chromatography. Nuclear Magnetic Resonance (NMR) spectroscopy is also critical for structural confirmation, focusing on anomeric proton signals (~δ 5.0 ppm) and glucuronide-specific shifts .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For plasma or urine, solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery. Use deuterated internal standards (e.g., estradiol-d3 glucuronide analogs) to correct for matrix effects. Chromatographic separation on a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) ensures resolution from isomers like 3-OH-glucuronides . Method validation should include specificity, linearity (1–500 ng/mL), and precision (<15% CV) .
Q. What structural features determine this compound’s interaction with organic anion transporters?
- Methodological Answer : The 17-beta-glucuronide’s anionic group (carboxylic acid) is critical for transporter affinity. Competitive inhibition assays using HeLa cells expressing OATP1B1 or MRP1/2 can identify structural determinants. For example, substitutions at the 17-position (e.g., sulfate vs. glucuronide) alter binding kinetics. Measure uptake inhibition using radiolabeled substrates (e.g., [³H]E2-17G) and calculate IC₅₀ values. MRP1 shows higher affinity for 17-beta-glucuronides (Km ~2.5 μM) compared to 3-OH conjugates, which are poorly transported .
Advanced Research Questions
Q. How does oxidative de-boronation differentiate this compound formation from direct glucuronidation?
- Methodological Answer : Oxidative de-boronation of prodrugs (e.g., ZB716) generates fulvestrant-17-glucuronide, bypassing direct UGT-mediated glucuronidation. To distinguish pathways:
- Incubate fulvestrant with liver microsomes + UDPGA; minimal 17-glucuronide formation indicates direct glucuronidation is negligible.
- Use stable isotope tracers (e.g., ¹³C-fulvestrant) to track metabolite origin.
- Compare kinetic parameters (Vmax/Km) of prodrug vs. parent compound glucuronidation .
Q. How can researchers assess the stability of this compound under physiological conditions?
- Methodological Answer : Conduct stability studies in simulated gastric fluid (pH 1.2), intestinal fluid (pH 6.8), and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS/MS over 24–72 hours. Beta-glucuronidase inhibitors (e.g., saccharolactone) prevent enzymatic hydrolysis. For kinetic analysis, calculate half-life (t₁/₂) and activation energy (Arrhenius plots) under varied temperatures .
Q. What role does this compound play in multidrug resistance (MDR), and how can its transport be modulated?
- Methodological Answer : MRP1/2 transporters mediate ATP-dependent efflux of 17-beta-glucuronides, contributing to chemoresistance. To study modulation:
- Use vesicular transport assays with MRP-enriched membrane vesicles. Measure ATP-dependent uptake of [³H]E17βG (Km ~2.5 μM).
- Screen inhibitors (e.g., MK571, estradiol-3-sulfate) to identify competitive vs. non-competitive mechanisms.
- Co-administer transport inhibitors in cell viability assays to reverse resistance .
Q. How can contradictory data on glucuronide transporter specificity be resolved?
- Methodological Answer : Contradictions often arise from isoform-specific differences (e.g., OATP1B1 vs. OATP1B3) or assay conditions. To resolve:
- Use isoform-transfected cell lines (e.g., HEK293-OATP1B1) for substrate specificity studies.
- Normalize transport activity to protein expression (Western blot).
- Apply kinetic modeling (e.g., Michaelis-Menten with Hill coefficients) to account for cooperative binding .
Methodological Best Practices
Q. How should researchers document synthesis and characterization of this compound for publication?
- Guidelines : Follow ICH M7/M10 guidelines for impurity profiling. Report NMR (¹H, ¹³C, HSQC), HRMS (exact mass ±5 ppm), and chromatographic purity (>95%). For reproducibility, include:
- Detailed synthetic protocols (enzyme source, incubation time, purification steps).
- LC-MS/MS parameters (column, gradient, ion transitions).
- Raw spectral data in supplementary materials .
Q. What strategies improve detection of low-abundance glucuronide metabolites in complex matrices?
- Methodological Answer : Use ion mobility spectrometry (IMS) to resolve isobaric interferences. Derivatize glucuronides with dansyl chloride or Girard’s reagent T to enhance ionization. Apply data-independent acquisition (DIA) modes (e.g., SWATH) for untargeted metabolomics. Validate findings with stable isotope-labeled internal standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
